![molecular formula C17H17N3O B2897435 (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide CAS No. 1607427-88-2](/img/structure/B2897435.png)
(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
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Description
(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide, also known as CMI-977 or LE-135, is a synthetic compound that has been studied for its potential therapeutic applications in various fields of medicine.
Scientific Research Applications
Chemical Synthesis and Sensing Applications
Compounds with cyano and cyclopropyl groups, such as (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide, are often explored for their synthetic utility and chemical properties. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides have been synthesized for colorimetric sensing of fluoride anions. These compounds undergo a color transition in response to fluoride anion, demonstrating their potential in developing sensory applications for environmental monitoring and diagnostics (Younes et al., 2020).
Material Science
In material science, the structural motifs found in (E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide may contribute to novel materials with unique properties. For example, the synthesis of 1,3-selenazin-4-ones involves cyano and acrylamide groups reacting with carbonyl compounds, showcasing the compound's relevance in synthesizing heterocyclic structures with potential applications in materials chemistry (Yokoyama et al., 1986).
properties
IUPAC Name |
(E)-N-[cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-11-13(14-4-2-3-5-16(14)20)8-9-17(21)19-15(10-18)12-6-7-12/h2-5,8-9,11-12,15H,6-7H2,1H3,(H,19,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOZLYPXFVYTQS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[Cyano(cyclopropyl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide |
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